



Application Notes and Protocols: i-Butyl-1H-Tetrazole-5-Carboxylate in Materials Science

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Compound of Interest Compound Name: i-Butyl-1H-Tetrazole-5-Carboxylate Get Quote Cat. No.: B588674

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and established material science applications specifically for **i-Butyl-1H-Tetrazole-5-Carboxylate** are limited in publicly available scientific literature. The following application notes and protocols are based on the known chemistry and applications of structurally similar compounds, particularly alkyl 5-substituted-1H-tetrazoles and ethyl 1Htetrazole-5-carboxylate. These should be considered as starting points for research and development, and optimization for the specific isobutyl derivative will be necessary.

Introduction

Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds.[1][2] The tetrazole ring is often employed as a bioisostere for the carboxylic acid group in medicinal chemistry due to its similar pKa and planar structure.[3][4] In materials science, the high nitrogen content and coordination capabilities of tetrazoles make them valuable building blocks for energetic materials, polymers with high thermal stability, and as ligands in the formation of metal-organic frameworks (MOFs).[3][5][6] i-Butyl-1H-Tetrazole-5-Carboxylate, an ester derivative of tetrazole-5-carboxylic acid, is anticipated to be a versatile precursor for the synthesis of advanced materials. Its potential applications stem from the reactive ester functionality, which allows for further chemical modifications, and the inherent properties of the tetrazole ring.

Potential Applications in Materials Science



Based on the known applications of analogous tetrazole compounds, **i-Butyl-1H-Tetrazole-5- Carboxylate** could be explored in the following areas:

- Precursor for Energetic Materials: The high nitrogen content of the tetrazole ring contributes
 to a high heat of formation, a key characteristic of energetic materials.[7] The isobutyl ester
 can be hydrolyzed to the corresponding carboxylic acid, which can then be used to
 synthesize energetic salts or coordination polymers.
- Monomer for Specialty Polymers: The tetrazole ring can enhance the thermal stability and nitrogen content of polymers.[8][9] The ester group of i-Butyl-1H-Tetrazole-5-Carboxylate can be converted to other functional groups (e.g., amides, other esters) suitable for polymerization reactions.
- Ligand for Metal-Organic Frameworks (MOFs): The nitrogen atoms of the tetrazole ring can coordinate with metal ions to form porous MOF structures.[6][10] These materials have potential applications in gas storage, separation, and catalysis. The carboxylate group can also participate in the coordination to form robust frameworks.

Physicochemical Properties (Analogous Compounds)

Quantitative data for **i-Butyl-1H-Tetrazole-5-Carboxylate** is not readily available. The table below summarizes key properties of the parent 1H-tetrazole and the closely related ethyl ester.

Property	1H-Tetrazole	Ethyl 1H-tetrazole-5- carboxylate
CAS Number	288-94-8[11]	55408-10-1[12][13]
Molecular Formula	CH ₂ N ₄ [11]	C4H6N4O2[13]
Molecular Weight	70.05 g/mol [11]	142.12 g/mol [13]
Appearance	-	White to off-white solid[13]
рКа	-	2.83 ± 0.10 (Predicted)[13]
Solubility	-	Soluble in DMSO (Slightly)[13]



Experimental Protocols

The following are generalized protocols for the synthesis of alkyl 1H-tetrazole-5-carboxylates and their potential derivatization for materials science applications. Note: These are starting points and will require optimization for **i-Butyl-1H-Tetrazole-5-Carboxylate**.

Synthesis of Alkyl 1H-tetrazole-5-carboxylates

This protocol is adapted from the general synthesis of 5-substituted-1H-tetrazoles from nitriles. [14][15]

Objective: To synthesize an alkyl 1H-tetrazole-5-carboxylate from the corresponding alkyl cyanoformate.

Materials:

- Alkyl cyanoformate (e.g., isobutyl cyanoformate)
- Sodium azide (NaN₃)
- Zinc chloride (ZnCl2) or another suitable Lewis acid catalyst
- Water or an appropriate organic solvent (e.g., DMF, DMSO)[1]
- Hydrochloric acid (HCl) for acidification
- Ethyl acetate for extraction
- Standard laboratory glassware and safety equipment

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkyl cyanoformate (1 equivalent) in the chosen solvent.
- Add sodium azide (1.5 2 equivalents) and the Lewis acid catalyst (e.g., ZnCl₂, 0.5 1 equivalent).



- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer
 Chromatography (TLC). Reaction times can vary from a few hours to 24 hours.[1]
- After completion, cool the reaction mixture to room temperature.
- If an organic solvent was used, it may be removed under reduced pressure.
- Acidify the aqueous solution to a pH of approximately 2 with dilute HCl.
- Extract the product with ethyl acetate (3 x volume of the aqueous phase).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

Hydrolysis to 1H-Tetrazole-5-carboxylic Acid

Objective: To hydrolyze the ester to the corresponding carboxylic acid, a key precursor for many materials.

Materials:

- Alkyl 1H-tetrazole-5-carboxylate (e.g., i-Butyl-1H-Tetrazole-5-Carboxylate)
- Alkali hydroxide (e.g., KOH, NaOH)
- Water
- Hydrochloric acid (HCl)
- Standard laboratory glassware

Procedure:



- Dissolve the alkyl 1H-tetrazole-5-carboxylate in an aqueous solution of the alkali hydroxide.
- Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
- Cool the reaction mixture in an ice bath and acidify with concentrated HCl to precipitate the carboxylic acid.
- Filter the precipitate, wash with cold water, and dry under vacuum.

Synthesis of Tetrazole-based Polymers (Conceptual)

This protocol outlines a conceptual pathway for incorporating the tetrazole moiety into a polymer backbone via amide coupling.

Objective: To synthesize a polyamide containing the 1H-tetrazole-5-carboxamide moiety.

Materials:

- 1H-Tetrazole-5-carboxylic acid (from protocol 4.2)
- A suitable diamine monomer
- A coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU))
- An organic solvent (e.g., N,N-Dimethylformamide (DMF))

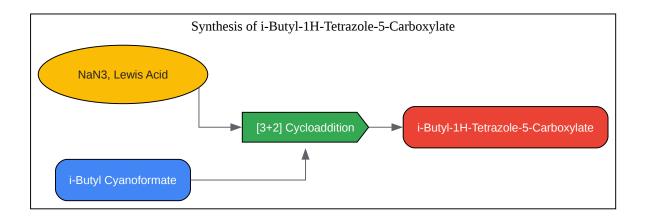
Procedure:

- Dissolve 1H-tetrazole-5-carboxylic acid in the organic solvent.
- Add the coupling agent and stir for a short period to activate the carboxylic acid.
- Add the diamine monomer to the solution.
- Allow the reaction to proceed at room temperature or with gentle heating until the desired molecular weight is achieved.



- Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., water or methanol).
- Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

Visualizations Synthesis Workflow

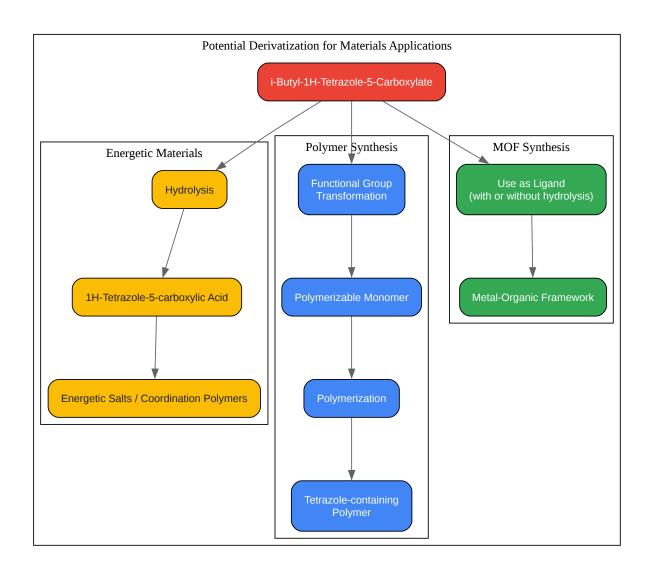


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Caption: Synthesis of i-Butyl-1H-Tetrazole-5-Carboxylate.

Derivatization Pathways for Materials Science





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Caption: Derivatization of i-Butyl-1H-Tetrazole-5-Carboxylate.



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